molecular formula C19H23ClN2S B1204886 Chlorproethazine CAS No. 84-01-5

Chlorproethazine

Cat. No. B1204886
CAS RN: 84-01-5
M. Wt: 346.9 g/mol
InChI Key: DBOUGBAQLIXZLV-UHFFFAOYSA-N
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Description

Chlorproethazine is a member of phenothiazines.

Scientific Research Applications

Antimycobacterial Activity

Chlorproethazine, as a member of the phenothiazines, has been studied for its antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The research found that phenothiazines like chlorproethazine may be considered as adjuvants for managing freshly diagnosed tuberculosis, especially in populations with a high prevalence of multidrug-resistant strains (Viveiros, Bosne-David, & Amaral, 2000).

Toxicogenomic Studies

Chlorproethazine has been part of toxicogenomic studies to identify cellular targets and off-targets of medical compounds. These studies use organisms like Saccharomyces cerevisiae for dissection of complex biological processes, given the evolutionary conservation of many pathways between yeast and humans (Caldara et al., 2017).

Enhancement of Antibiotic Activity

Research indicates that chlorproethazine and other phenothiazines enhance the activity of antibiotics against multi-drug resistant Mycobacterium tuberculosis. This suggests a potential role for chlorproethazine as an adjunct to conventional antibiotic regimens in the treatment of tuberculosis, especially in areas with high prevalence of resistant strains (Viveiros & Amaral, 2001).

Antipsychotic Properties and Historical Context

Chlorproethazine is related to the discovery and development of chlorpromazine, a phenothiazine antipsychotic. The history of these drugs is crucial for understanding their role in psychiatric treatment and their potential off-target effects (López-Muñoz et al., 2005).

Antiviral Activity

Studies have explored the potential antiviral activity of chlorproethazine and related phenothiazines. These drugs may inhibit virus infection and replication, showing promise in antiviral drug development. Further research in this field is necessary to confirm their efficacy and safety (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Interaction with Other Compounds and Surfaces

Research has also been conducted on the interaction of chlorproethazine with other compounds and materials. This includes its behavior in combination with other drugs or when applied to different surfaces, relevant for biomedical applications (Azum et al., 2018).

properties

CAS RN

84-01-5

Product Name

Chlorproethazine

Molecular Formula

C19H23ClN2S

Molecular Weight

346.9 g/mol

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine

InChI

InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3

InChI Key

DBOUGBAQLIXZLV-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Other CAS RN

84-01-5

Related CAS

4611-02-3 (mono-hydrochloride)

synonyms

3-chloro-10-(3-diethylaminopropyl)phenothiazine
chlorproethazine
chlorproethazine hydrochloride
chlorproethazine monohydrochloride
Neuriplège

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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